molecular formula C18H25N3O3S B12698023 Carbamic acid, ((butyl(cyanomethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 82560-32-5

Carbamic acid, ((butyl(cyanomethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B12698023
CAS No.: 82560-32-5
M. Wt: 363.5 g/mol
InChI Key: KLTLQHDUFHCKJL-UHFFFAOYSA-N
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Description

Carbamic acid, ((butyl(cyanomethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound known for its diverse applications in various fields This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((butyl(cyanomethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves multiple steps. One common method includes the reaction of butyl(cyanomethyl)amine with carbon disulfide to form the corresponding thiocarbamate. This intermediate is then reacted with 2,3-dihydro-2,2-dimethyl-7-benzofuranol in the presence of a suitable catalyst to yield the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((butyl(cyanomethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces alcohols.

Scientific Research Applications

Carbamic acid, ((butyl(cyanomethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, ((butyl(cyanomethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [(diethylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
  • Carbamic acid, [ (dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Uniqueness

Carbamic acid, ((butyl(cyanomethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its specific structural features, such as the presence of a cyanomethyl group and a benzofuran ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

82560-32-5

Molecular Formula

C18H25N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[butyl(cyanomethyl)amino]sulfanyl-N-methylcarbamate

InChI

InChI=1S/C18H25N3O3S/c1-5-6-11-21(12-10-19)25-20(4)17(22)23-15-9-7-8-14-13-18(2,3)24-16(14)15/h7-9H,5-6,11-13H2,1-4H3

InChI Key

KLTLQHDUFHCKJL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC#N)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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